N-[2-(5-乙基-4-甲基-6-氧代-1H-嘧啶-2-基)-5-(呋喃-2-基)吡唑-3-基]-9H-呫吨-9-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups, including a pyrimidine, a furan, a pyrazole, and a xanthene. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyrimidine ring can participate in nucleophilic substitution reactions, and the furan ring can undergo electrophilic aromatic substitution .科学研究应用
抗癌和抗炎应用
已经合成了具有涉及吡唑并[3,4-d]嘧啶衍生物的复杂结构的化合物,并对其作为抗癌和抗炎剂的潜力进行了评估。例如,Rahmouni 等人(2016 年)合成了一系列新型吡唑并嘧啶衍生物,探索了它们对癌细胞系的细胞毒活性以及它们抑制 5-脂氧合酶(一种参与炎症过程的酶)的能力 (Rahmouni 等人,2016 年)。这些发现表明,具有相似结构基序的化合物可以探索其在癌症治疗和作为抗炎剂中的潜力。
抗菌活性
新型抗菌剂的开发是另一个重要的研究领域。例如,Hafez 等人(2016 年)报道了具有氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的吡唑衍生物的合成,并评估了它们的抗菌和抗癌活性。一些化合物的抗癌活性高于常用的化疗剂阿霉素,并且还显示出有希望的抗菌特性 (Hafez 等人,2016 年)。
杂环化合物的合成与表征
杂环化合物的合成,例如硫杂-和呋喃稠合杂环,在发现新药和新材料中至关重要。Ergun 等人(2014 年)讨论了从相应的酸衍生物开始,合成一类新型化合物,包括 4-氧代-4H-呋喃并[3,2-c]吡喃-6-基碳酸乙酯及其相关衍生物。这些合成途径和所得化合物的表征是开发新的药理活性分子的基础 (Ergun 等人,2014 年)。
未来方向
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester, which is synthesized from ethyl acetoacetate and guanidine hydrochloride. The second intermediate is 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole, which is synthesized from 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester and furfurylamine. The final product is then synthesized by coupling the two intermediates with 9H-xanthene-9-carboxylic acid chloride and subsequent deprotection of the resulting amide.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine hydrochloride", "Furfurylamine", "9H-xanthene-9-carboxylic acid chloride" ], "Reaction": [ "Synthesis of 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester from ethyl acetoacetate and guanidine hydrochloride", "Synthesis of 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole from 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester and furfurylamine", "Coupling of 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole and 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester with 9H-xanthene-9-carboxylic acid chloride", "Deprotection of resulting amide to yield N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide" ] } | |
CAS 编号 |
1207027-76-6 |
分子式 |
C28H23N5O4 |
分子量 |
493.523 |
IUPAC 名称 |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H23N5O4/c1-3-17-16(2)29-28(31-26(17)34)33-24(15-20(32-33)23-13-8-14-36-23)30-27(35)25-18-9-4-6-11-21(18)37-22-12-7-5-10-19(22)25/h4-15,25H,3H2,1-2H3,(H,30,35)(H,29,31,34) |
InChI 键 |
ZJCIFMPSVXTBIE-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。